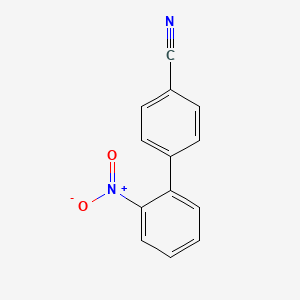

4-Cyano-2'-nitrodiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-nitrophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15(16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUDBRIMDISCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474414 | |

| Record name | 4-Cyano-2'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75898-34-9 | |

| Record name | 4-Cyano-2'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-2'-nitrodiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties and Applications of 4-Cyano-2'-nitrodiphenyl for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of 4-Cyano-2'-nitrodiphenyl, a specialized organic building block with significant potential in medicinal chemistry and materials science. We delve into its core physicochemical properties, outline robust protocols for its synthesis and characterization, and explore its chemical reactivity. A key focus is placed on its application as a scaffold for developing advanced pharmaceutical agents, particularly hypoxia-activated prodrugs for targeted cancer therapy. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and electronic features of this versatile biphenyl derivative.

Introduction & Molecular Overview

4-Cyano-2'-nitrodiphenyl, also known as 2'-Nitrobiphenyl-4-carbonitrile, is a bifunctional aromatic compound built upon the biphenyl scaffold.[1] The biphenyl structure is a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs. The specific substitution pattern of 4-Cyano-2'-nitrodiphenyl—a cyano group (-C≡N) and a nitro group (-NO₂) on opposing phenyl rings—imparts distinct electronic properties and provides two orthogonal reactive handles for chemical modification.

The cyano group is a potent electron-withdrawing group and a versatile synthetic precursor, capable of transformation into amines, carboxylic acids, or amides. The nitro group is also strongly electron-withdrawing and, critically, can be selectively reduced under specific biological conditions, a property exploited in modern drug design.[2][3] These features make it a valuable intermediate for creating complex molecular architectures with tailored biological activities.[4]

| Identifier | Value |

| IUPAC Name | 4-(2-nitrophenyl)benzonitrile[5] |

| Synonyms | 4-Cyano-2'-nitrobiphenyl, 2'-Nitrobiphenyl-4-carbonitrile[1] |

| CAS Number | 75898-34-9[1] |

| Molecular Formula | C₁₃H₈N₂O₂[1][5] |

| Molecular Weight | 224.22 g/mol [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)[O-][5] |

| InChIKey | LZUDBRIMDISCJM-UHFFFAOYSA-N[5] |

Physicochemical & Spectral Properties

The physical properties of 4-Cyano-2'-nitrodiphenyl are dictated by its rigid, aromatic structure and polar functional groups. These characteristics influence its solubility, melting point, and chromatographic behavior.

| Property | Value / Description | Source(s) |

| Melting Point | 148 °C | [1] |

| Appearance | Typically a yellow or brown crystalline powder. | [6][7] |

| Solubility | Slightly soluble in Tetrahydrofuran (THF). Generally insoluble in water but soluble in common organic solvents. | [1][7] |

| Predicted XlogP | 3.4 | [5] |

Spectral Data Interpretation

While specific spectra are proprietary, a standard characterization of 4-Cyano-2'-nitrodiphenyl would yield the following predictable results, which are crucial for confirming its identity and purity post-synthesis.

-

¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.5-8.5 ppm). The protons on the nitro-substituted ring would be significantly deshielded (shifted downfield) due to the strong anisotropic and electron-withdrawing effects of the -NO₂ group.

-

¹³C NMR: The spectrum would display 13 distinct aromatic carbon signals, including two quaternary carbons to which the cyano and nitro groups are attached. The carbon of the cyano group (-C≡N) would appear around 110-120 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational stretches would confirm the presence of the functional groups: a sharp peak around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch, and two strong peaks around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric) for the nitro (N-O) stretches.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M]+ corresponding to the exact mass of C₁₃H₈N₂O₂ (Monoisotopic Mass: 224.05858 Da).[5] Predicted adducts like [M+H]⁺ and [M+Na]⁺ would also be observed.[5]

Caption: Key structural features of 4-Cyano-2'-nitrodiphenyl.

Synthesis and Characterization

Retrosynthetic Analysis & Proposed Synthesis

From a synthetic standpoint, the most logical and field-proven approach to constructing the biphenyl core is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method offers high yields, excellent functional group tolerance, and mild reaction conditions. The retrosynthetic analysis disconnects the bond between the two phenyl rings, leading to two commercially available or easily accessible starting materials: a boronic acid (or ester) derivative and an aryl halide.

Caption: Retrosynthetic analysis via Suzuki coupling.

Detailed Experimental Protocol: Suzuki Coupling

This protocol is a self-validating system, incorporating standard procedures for setup, monitoring, and purification to ensure reproducibility and high purity of the final product.

Objective: To synthesize 4-Cyano-2'-nitrodiphenyl from 4-cyanophenylboronic acid and 1-bromo-2-nitrobenzene.

Materials:

-

4-Cyanophenylboronic acid (1.0 eq)

-

1-Bromo-2-nitrobenzene (1.05 eq)

-

Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) (0.02 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene and Water (e.g., 4:1 v/v mixture)

-

Argon or Nitrogen gas supply

-

Standard reflux glassware, magnetic stirrer, heating mantle

Procedure:

-

Inert Atmosphere Setup: Assemble a round-bottom flask with a reflux condenser under a gentle flow of argon or nitrogen. It is critical to exclude oxygen, which can deactivate the palladium catalyst.

-

Reagent Addition: To the flask, add 4-cyanophenylboronic acid, 1-bromo-2-nitrobenzene, potassium carbonate, and Pd(PPh₃)₄.

-

Solvent Degassing: Add the toluene/water solvent mixture. The solvent should be degassed beforehand by bubbling argon through it for 15-20 minutes to remove dissolved oxygen.

-

Reaction: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), sampling the reaction mixture every 1-2 hours. A typical mobile phase would be ethyl acetate/hexanes. The disappearance of the starting materials indicates reaction completion (usually 6-12 hours).

-

Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add water and ethyl acetate. Shake and separate the layers. The organic layer contains the product.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield pure 4-Cyano-2'-nitrodiphenyl.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product is paramount. A logical, multi-step workflow ensures the material meets the standards required for subsequent research.

Caption: Post-synthesis analytical workflow.

Chemical Reactivity & Derivatization Potential

The synthetic utility of 4-Cyano-2'-nitrodiphenyl lies in the selective reactivity of its functional groups.

-

Reduction of the Nitro Group: This is arguably the most significant reaction for drug development. The nitro group can be cleanly reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C, or sodium dithionite). This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amine, fundamentally altering the molecule's electronic properties and providing a key site for further functionalization (e.g., amide bond formation, sulfonylation).

-

Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH) or an amide (-CONH₂). This allows for the introduction of a key hydrogen bond donor/acceptor group, often crucial for binding to biological targets.

Applications in Drug Discovery & Materials Science

Scaffold for Hypoxia-Activated Prodrugs (HAPs)

Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[3] This unique microenvironment can be exploited for targeted drug delivery. Nitroaromatic compounds like 4-Cyano-2'-nitrodiphenyl are excellent candidates for HAPs.[2][3]

Mechanism of Action:

-

Selective Activation: In hypoxic tissues, endogenous nitroreductase enzymes are overexpressed.

-

Bioreduction: These enzymes reduce the nitro group (-NO₂) to a highly reactive hydroxylamine (-NHOH) or nitroso (-NO) intermediate.

-

Cytotoxicity: These reduced species are potent cytotoxins that can damage DNA and other cellular macromolecules, leading to selective killing of cancer cells in the hypoxic zone while sparing healthy, oxygen-rich tissues.[3]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-Cyano-2'-nitrodiphenyl [myskinrecipes.com]

- 5. PubChemLite - 4-cyano-2'-nitrodiphenyl (C13H8N2O2) [pubchemlite.lcsb.uni.lu]

- 6. 4-Cyano-2-nitrophenol(3272-08-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 4-Cyano-2'-nitrodiphenyl

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Cyano-2'-nitrodiphenyl (also known as 4-(2-nitrophenyl)benzonitrile or 2'-Nitrobiphenyl-4-carbonitrile), a molecule of interest in organic synthesis and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.

Core Molecular Identity and Structural Elucidation

4-Cyano-2'-nitrodiphenyl is a biphenyl derivative characterized by a cyano group at the 4-position of one phenyl ring and a nitro group at the 2'-position of the other. This specific arrangement of functional groups dictates its chemical reactivity and potential biological activity.

Chemical Formula and Molecular Weight

The molecular formula for 4-Cyano-2'-nitrodiphenyl is C₁₃H₈N₂O₂ [1]. This corresponds to a molecular weight of 224.22 g/mol [1].

Structural Representation and Identifiers

The structural formula and key identifiers are crucial for unambiguous identification in research and databases.

-

2D Structure:

Caption: 2D structure of 4-Cyano-2'-nitrodiphenyl.

-

Key Identifiers: A compilation of essential identifiers for this compound is provided in the table below.

| Identifier | Value | Source |

| IUPAC Name | 4-(2-nitrophenyl)benzonitrile | PubChem[2] |

| CAS Number | 75898-34-9 | LabSolu[1] |

| Molecular Formula | C₁₃H₈N₂O₂ | LabSolu[1] |

| Molecular Weight | 224.22 g/mol | LabSolu[1] |

| SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)[O-] | PubChem[2] |

| InChI | InChI=1S/C13H8N2O2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15(16)17/h1-8H | PubChem[2] |

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a molecule are fundamental to its characterization, purification, and structural confirmation.

Physical Properties

| Property | Value | Source |

| Melting Point | 148 °C | LabSolu[3] |

| Solubility | Slightly soluble in Tetrahydrofuran | LabSolu[3] |

Spectroscopic Data (Predicted and Experimental Insights)

While a comprehensive, publicly available experimental dataset for 4-Cyano-2'-nitrodiphenyl is limited, we can infer its expected spectroscopic characteristics based on the known behavior of its constituent functional groups and data from structurally related compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the nitrophenyl ring will be influenced by the electron-withdrawing nitro group, likely shifting them downfield. The protons on the cyanophenyl ring will also exhibit distinct splitting patterns. Due to the ortho-substitution of the nitro group, steric hindrance may lead to restricted rotation around the biphenyl bond, potentially resulting in more complex and well-resolved signals for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display 13 distinct signals for each of the unique carbon atoms in the molecule, assuming no accidental equivalence. Key expected chemical shifts include:

-

The carbon of the cyano group (C≡N) is anticipated to appear in the range of δ 110-120 ppm [1][4].

-

The ipso-carbon attached to the nitro group will be significantly deshielded.

-

The quaternary carbon of the cyano-substituted ring will also have a characteristic downfield shift.

-

The remaining aromatic carbons will resonate in the typical range of δ 120-150 ppm [4].

-

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key vibrational frequencies to expect are:

-

C≡N Stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹ is characteristic of the nitrile group[5].

-

N-O Stretch (Nitro Group): Two strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ .

-

C=C Stretch (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 224. Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ (46 Da) and NO (30 Da). The fragmentation of the biphenyl linkage and the cyano group would also contribute to the overall fragmentation pattern. Predicted mass spectrometry data suggests a prominent [M+H]⁺ peak at m/z 225.06586[2].

Synthesis and Reactivity

The synthesis of unsymmetrical biphenyls like 4-Cyano-2'-nitrodiphenyl is a common challenge in organic synthesis. Several cross-coupling strategies can be employed.

Proposed Synthetic Pathways

The most viable synthetic routes involve palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, or the classical Ullmann reaction.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. PubChemLite - 4-cyano-2'-nitrodiphenyl (C13H8N2O2) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-D-ribopyranosides as well as their 2-deoxy and 2,3-dideoxy derivatives possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. application.wiley-vch.de [application.wiley-vch.de]

solubility of 4-Cyano-2'-nitrodiphenyl in common organic solvents

An In-depth Technical Guide Solubility Profile of 4-Cyano-2'-nitrodiphenyl for Pharmaceutical and Research Applications

Abstract

4-Cyano-2'-nitrodiphenyl is a biphenyl derivative incorporating both a cyano and a nitro functional group, making it a compound of interest in medicinal chemistry and materials science. Understanding its solubility in common organic solvents is a critical prerequisite for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of 4-Cyano-2'-nitrodiphenyl, a detailed experimental protocol for its quantitative determination, and a predicted solubility profile based on its molecular structure. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretical understanding of this compound's solution behavior.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 4-Cyano-2'-nitrodiphenyl is a cornerstone physical property that dictates its journey from the laboratory to potential application. Solubility impacts every stage of development, including:

-

Reaction Kinetics: For synthesis, reactants must be in the same phase, making solvent selection crucial for reaction efficiency and yield.

-

Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.

-

Formulation: The bioavailability of a drug is often limited by its dissolution rate. Choosing an appropriate solvent or co-solvent system is essential for creating effective drug delivery systems.[1]

-

Screening and Assays: In-vitro and in-vivo testing requires the compound to be dissolved, often in solvents like Dimethyl Sulfoxide (DMSO), to be compatible with biological media.

4-Cyano-2'-nitrodiphenyl (C₁₃H₈N₂O₂) possesses a rigid biphenyl core, which is largely nonpolar, functionalized with two highly polar groups: a nitrile (-C≡N) and a nitro group (-NO₂). This amphiphilic nature suggests a complex solubility profile, which this guide aims to elucidate.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" is the fundamental principle of solubility.[2][3] It posits that substances with similar intermolecular forces are more likely to be miscible. The solubility of 4-Cyano-2'-nitrodiphenyl is governed by the interplay of these forces, which are dictated by its molecular structure.

Molecular Structure Analysis:

-

Nonpolar Component: The biphenyl backbone is composed of aromatic rings, making it hydrophobic and prone to van der Waals forces (specifically, London dispersion forces). This part of the molecule will favor interactions with nonpolar solvents.

-

Polar Components:

-

The **nitro group (-NO₂) is a strong electron-withdrawing group with a significant dipole moment. It can act as a hydrogen bond acceptor.

-

The cyano group (-C≡N) is also highly polar and a hydrogen bond acceptor.

-

-

Overall Polarity: The molecule is asymmetric, resulting in a net molecular dipole. This structural polarity suggests that polar solvents will be more effective at solvating it than nonpolar solvents. However, the large, nonpolar surface area of the biphenyl rings will limit its solubility in highly polar solvents like water.

Therefore, we can predict that 4-Cyano-2'-nitrodiphenyl will exhibit its highest solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) which have large dipole moments and can effectively solvate the polar functional groups without the competing hydrogen-bonding network present in protic solvents. Its solubility is expected to be moderate in polar protic solvents (e.g., Ethanol, Methanol) and low in nonpolar solvents (e.g., Hexane, Toluene).

The temperature is another critical factor; for most solids, solubility increases with temperature as the additional thermal energy helps overcome the lattice energy of the solid and disrupts intermolecular forces in the solvent.[4][5]

Experimental Determination of Equilibrium Solubility

To quantitatively assess the solubility of 4-Cyano-2'-nitrodiphenyl, the isothermal equilibrium shake-flask method is a reliable and widely used technique.[2] This protocol describes a standardized procedure for this determination.

Materials and Equipment

-

4-Cyano-2'-nitrodiphenyl (>98% purity)[6]

-

Analytical balance (± 0.1 mg)

-

Selection of analytical grade organic solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Tetrahydrofuran, Methanol, Ethanol, DMSO, DMF)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Safety Precautions

-

4-Cyano-2'-nitrodiphenyl is classified as harmful (GHS07 pictogram). Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[6]

-

Always handle the compound in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and solvent-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for each solvent before use and handle them accordingly.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

-

Preparation of Standard Curve: Prepare a series of standard solutions of 4-Cyano-2'-nitrodiphenyl of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., acetonitrile or DMF). Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a standard curve of response versus concentration.

-

Sample Preparation: Add an excess amount of solid 4-Cyano-2'-nitrodiphenyl to a pre-weighed vial. An excess is visually confirmed by the presence of undissolved solid at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours).[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the linear range of the standard curve. Analyze the diluted sample using the calibrated HPLC or UV-Vis method.

-

Calculation: Use the standard curve to determine the concentration of the diluted sample. Back-calculate the concentration in the original, undiluted sample, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Predicted Solubility Profile

While experimental data is the gold standard, a predicted profile can guide solvent selection. Based on the theoretical principles discussed, the following table summarizes the expected relative at room temperature.

| Solvent Class | Solvent Name | Polarity Index | Predicted Relative Solubility | Rationale |

| Nonpolar | n-Hexane | 0.1 | Very Low | Dominated by weak van der Waals forces; poor interaction with the polar functional groups. |

| Toluene | 2.4 | Low | Aromatic π-π stacking can interact with the biphenyl rings, but insufficient polarity for -CN and -NO₂. | |

| Polar Aprotic | Dichloromethane | 3.1 | Moderate | Moderate dipole moment can solvate the polar groups. |

| Tetrahydrofuran (THF) | 4.0 | Low to Moderate | Known to be "slightly soluble".[6] Ethereal oxygen is a weak H-bond acceptor. | |

| Acetone | 5.1 | High | Strong dipole moment and ability to accept hydrogen bonds effectively solvates the polar functional groups.[7] | |

| Dimethylformamide (DMF) | 6.4 | Very High | Highly polar, excellent for solvating compounds with strong dipoles. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Highly polar, strong H-bond acceptor, widely used for dissolving difficult compounds for screening. | |

| Polar Protic | Ethanol | 4.3 | Moderate | Can act as both H-bond donor and acceptor, but the solvent's H-bond network is disrupted by the nonpolar core.[7] |

| Methanol | 5.1 | Moderate | More polar than ethanol, but similar limitations due to its H-bonding network.[7] | |

| Water | 10.2 | Insoluble | The large nonpolar biphenyl structure dominates, leading to hydrophobic exclusion. |

Discussion and Mechanistic Insights

The predicted solubility trend—Polar Aprotic > Polar Protic > Nonpolar —is a direct consequence of the compound's structure.

Caption: Solute-Solvent Interaction Logic.

The high solubility in solvents like DMSO and DMF is attributed to strong dipole-dipole interactions between the solvent and the nitro and cyano groups. The lack of a strong hydrogen-bonding network in these aprotic solvents means that less energy is required to create a cavity for the solute molecule.

In polar protic solvents like ethanol, while hydrogen bonding is possible with the solute's polar groups, the energy cost of disrupting the solvent's existing hydrogen-bond network to accommodate the large, nonpolar biphenyl core reduces overall solubility. Finally, the inability of nonpolar solvents to effectively solvate the highly polar functional groups results in very low solubility, as the solute-solute interactions are much stronger than any potential solute-solvent interactions.

Conclusion and Applications

This guide establishes a robust framework for understanding and determining the solubility of 4-Cyano-2'-nitrodiphenyl. The molecule is predicted to be most soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and poorly soluble in nonpolar media. This profile is critical for practical applications, from selecting appropriate reaction solvents for synthesis to choosing a vehicle for pharmacological studies. For high-throughput screening, DMSO is recommended as the primary solvent. For purification by recrystallization, a mixed-solvent system, such as Toluene/Ethanol or Dichloromethane/Hexane, could be explored to achieve the desired solubility gradient with temperature. The provided experimental protocol offers a reliable method for obtaining precise quantitative data to validate these predictions and support further research and development.

References

- University of California, Davis. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- California State University, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Labsolu. (n.d.). 4-Cyano-2′-nitrodiphenyl.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Guidechem. (n.d.). 4-CYANO-2'-NITRODIPHENYL | CAS No.75898-3-9 Synthetic Routes.

- ChemBK. (2024, April 10). 4-CYANO-4'-NITRODIPHENYL.

- Université du Luxembourg. (2025). 4-cyano-2'-nitrodiphenyl (C13H8N2O2). PubChemLite.

- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.

- Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility.

- ChemicalBook. (n.d.). 4-Cyano-2-nitrophenol(3272-08-0).

- BYJU'S. (n.d.). Factors Affecting Solubility.

- PubChem. (n.d.). 4-(2-Cyano-4-nitrophenyl)morpholine-2-carboxamide.

- AAT Bioquest. (2022, April 18). What factors affect solubility?

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Hanna, J., & Shaik, A. (n.d.). Biochemistry, Dissolution and Solubility. NCBI Bookshelf.

- Farkas, E., et al. (1999). Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-D-ribopyranosides as well as their 2-deoxy and 2,3-dideoxy derivatives possessing antithrombotic activity. Carbohydrate Research, 321(1-2), 52-66.

- ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?

- Ruoff, R. S., et al. (n.d.). Solubility of C60 in a Variety of Solvents.

Sources

- 1. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. labsolu.ca [labsolu.ca]

- 7. researchgate.net [researchgate.net]

Foreword: The Architectural Elegance of Carbon-Carbon Bonds

An In-depth Technical Guide to the Synthesis of 4-Cyano-2'-nitrodiphenyl via Suzuki-Miyaura Coupling

In the landscape of modern organic synthesis, the ability to forge carbon-carbon bonds with precision and efficiency is paramount. Among the myriad of tools at our disposal, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its versatility, functional group tolerance, and relatively mild conditions.[1][2] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[3]

This guide provides a comprehensive, field-proven perspective on the synthesis of 4-Cyano-2'-nitrodiphenyl, a valuable biaryl building block in medicinal chemistry and materials science.[4] We will dissect the reaction not merely as a sequence of steps but as a logical system, exploring the causality behind each choice of reagent and condition. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for successfully implementing and troubleshooting this powerful transformation.

The Suzuki-Miyaura Catalytic Engine: A Mechanistic Deep Dive

Understanding the "why" behind a protocol begins with the reaction mechanism. The Suzuki-Miyaura coupling is a complex, elegant dance of oxidation states and ligand exchanges centered around a palladium catalyst.[3] The reaction follows a well-established catalytic cycle, which is the cornerstone of its reliability.[5][6]

The three fundamental pillars of the cycle are:

-

Oxidative Addition : The cycle initiates with a catalytically active Pd(0) species, which inserts itself into the carbon-halogen bond of the aryl halide (e.g., 4-bromobenzonitrile). This step oxidizes the palladium center from Pd(0) to Pd(II), forming a new organopalladium complex.[1][5] This is often the rate-determining step of the entire process.[1]

-

Transmetalation : This is the crucial step where the organic moiety from the organoboron reagent (e.g., (2-nitrophenyl)boronic acid) is transferred to the Pd(II) complex. This process requires activation by a base, which forms a boronate species (R'-B(OR)3⁻).[7] This activation enhances the nucleophilicity of the organic group, facilitating its transfer to the palladium center and displacing the halide.[1][7]

-

Reductive Elimination : In the final step, the two organic partners—the cyano-substituted ring and the nitro-substituted ring—couple to form the desired biaryl product, 4-Cyano-2'-nitrodiphenyl. This bond formation is "reductive" because the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[5][6]

A Validated Protocol for the Synthesis of 4-Cyano-2'-nitrodiphenyl

The following protocol is a robust, self-validating system designed for high yield and purity. The causality for each component and step is explained to provide a deeper understanding beyond simple instruction.

Reagents and Rationale

| Component | Example | Role & Justification |

| Aryl Halide | 4-Bromobenzonitrile | The electrophilic partner. Bromides offer a good balance of reactivity and stability. Iodides are more reactive but costlier. Chlorides are economical but often require more specialized, highly active catalyst systems.[8][9] |

| Organoboron Reagent | (2-Nitrophenyl)boronic acid | The nucleophilic partner. Boronic acids are stable, commercially available, and have low toxicity compared to other organometallic reagents like organostannanes.[1] |

| Palladium Precatalyst | Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄ | A reliable, air-stable Pd(0) precatalyst that readily enters the catalytic cycle. Alternatively, a Pd(II) source like Pd(OAc)₂ can be used, which is reduced in situ to the active Pd(0) species.[5][10] |

| Base | Potassium Carbonate (K₂CO₃) | Activates the boronic acid for transmetalation. K₂CO₃ is a moderately strong base, effective in many solvent systems and less aggressive than alternatives like K₃PO₄, which can be beneficial for sensitive functional groups.[5][7] |

| Solvent System | 1,4-Dioxane / Water (e.g., 4:1 v/v) | Dioxane is an excellent solvent for the organic reagents and the palladium complex. The presence of water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[5] |

| Atmosphere | Argon or Nitrogen | An inert atmosphere is critical . The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle. |

Step-by-Step Experimental Workflow

This workflow outlines the critical manipulations required for a successful synthesis.

Detailed Procedure:

-

System Preparation: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is thoroughly flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of Argon or Nitrogen. This removes adsorbed water, which can interfere with the reaction.

-

Reagent Charging: To the flask, add (2-nitrophenyl)boronic acid (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), and potassium carbonate (2.0 equivalents). Finally, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 equivalents). Scientist's Note: Adding the catalyst last minimizes its exposure before the reaction begins.

-

Solvent Addition: Via cannula or syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio. Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) is a critical, non-negotiable step to remove dissolved oxygen.

-

Reaction: The reaction mixture is heated to 80–100 °C in an oil bath and stirred vigorously. The reaction progress should be monitored periodically (e.g., every 2 hours) by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting reagent (4-bromobenzonitrile) is consumed. Reaction times can vary from a few hours to 24 hours.[5]

-

Aqueous Work-up: After completion, the mixture is cooled to room temperature. Water is added to dissolve the inorganic salts, and the aqueous mixture is transferred to a separatory funnel. The product is extracted into an organic solvent like ethyl acetate (EtOAc) (3x volumes).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel to afford the pure 4-Cyano-2'-nitrodiphenyl.

Quantitative Data and Optimization Insights

The Suzuki coupling is highly tunable. The choice of catalyst, ligand, base, and solvent can dramatically affect reaction time and yield, especially with challenging substrates. The table below summarizes typical conditions and highlights the versatility of the reaction.

| Aryl Halide Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aryl Bromide | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 80 | 1 | ~95% | [5] |

| Aryl Chloride | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ | Dioxane | RT | 12 | ~90% | [9] |

| Aryl Iodide | Pd(PPh₃)₄ (5.5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | ~85-95% | [5] |

| Heteroaryl Bromide | Mag-IL-Pd (0.1) | - | K₂CO₃ | Water | 80 | 6-8 | >90% | [11] |

Field Insights:

-

For Unreactive Substrates: Aryl chlorides, particularly electron-rich ones, are notoriously difficult to couple. Success often hinges on using highly active catalyst systems employing bulky, electron-rich phosphine ligands like SPhos, RuPhos, or tri-tert-butylphosphine (P(t-Bu)₃).[8][9][12] These ligands promote the oxidative addition step and stabilize the active catalytic species.

-

Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by water or base, replacing it with a hydrogen atom. Using a less nucleophilic base (e.g., KF instead of K₃PO₄) or anhydrous conditions can sometimes mitigate this issue.[3][7]

Troubleshooting Common Pitfalls

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Impure reagents or solvents.3. Insufficient base. | 1. Ensure rigorous inert atmosphere and use degassed solvents.2. Use high-purity, dry reagents.3. Increase base equivalents or switch to a stronger base (e.g., K₃PO₄). |

| Significant Homocoupling | Formation of Ar¹-Ar¹ and/or Ar²-Ar². Often caused by the presence of oxygen or side reactions of the organoboron reagent. | Improve degassing procedures. Lowering the reaction temperature may also help. |

| Reaction Stalls | Catalyst deactivation or precipitation. | Consider a more robust ligand to stabilize the palladium complex. Ensure adequate stirring to maintain a homogenous mixture. |

Conclusion: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura cross-coupling is a testament to the power of catalytic science. Its application to the synthesis of 4-Cyano-2'-nitrodiphenyl demonstrates a reliable and adaptable method for constructing complex molecular architectures from readily available starting materials. By understanding the underlying mechanism and the critical role of each component, researchers can move beyond rote execution to intelligently design, optimize, and troubleshoot this indispensable reaction, accelerating discovery in both pharmaceutical and materials science domains.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

-

ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

-

ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

-

Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

-

Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]

-

ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]

-

Journal of the Indian Chemical Society. Organoborane coupling reactions (Suzuki coupling). [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Ullmann Reaction for the Preparation of 4-Cyano-2'-nitrodiphenyl

Abstract

The Ullmann reaction, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, remains a vital tool in the synthesis of complex organic molecules for the pharmaceutical and materials science industries.[1] Initially plagued by harsh reaction conditions requiring high temperatures and stoichiometric copper, the advent of modern ligand-accelerated protocols has revitalized its application, allowing for milder conditions and broader substrate scope.[2][3] This guide provides a comprehensive technical overview of the Ullmann cross-coupling reaction for the synthesis of the asymmetric biaryl, 4-Cyano-2'-nitrodiphenyl. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its success, provide a detailed experimental protocol, and address common troubleshooting scenarios. This document is intended for researchers, chemists, and process development professionals seeking to leverage this powerful transformation.

Introduction: The Enduring Relevance of the Ullmann Reaction

First reported by Fritz Ullmann in 1901, the Ullmann reaction traditionally describes the copper-promoted coupling of two aryl halides to form a biaryl.[1][4] These "classic" conditions, often employing copper or copper-bronze alloy at temperatures exceeding 200°C, were particularly effective for electron-deficient aryl halides.[1][3] The target molecule of this guide, 4-Cyano-2'-nitrodiphenyl, is an ideal candidate for this class of reaction, as its synthesis involves the coupling of two electron-deficient aromatic rings.

The primary challenge in synthesizing an unsymmetrical biaryl like 4-Cyano-2'-nitrodiphenyl via the Ullmann condensation is controlling selectivity. The reaction of two different aryl halides (Ar-X and Ar'-X) can lead to a statistical mixture of three products: the two symmetrical homo-coupled biaryls (Ar-Ar and Ar'-Ar') and the desired unsymmetrical cross-coupled product (Ar-Ar').

Modern advancements have largely overcome these limitations. The introduction of catalytic amounts of copper salts in combination with rationally designed ligands has been transformative. These ligands, which include bidentate systems like amino acids, diamines, and phenanthrolines, stabilize the copper intermediates, increase solubility, and facilitate the key steps of the catalytic cycle at significantly lower temperatures (typically 80-140°C).[1][5] This evolution has rendered the Ullmann reaction a more versatile and indispensable method for constructing complex molecular architectures.[2]

The Catalytic Cycle: A Mechanistic Perspective

While the precise mechanism of the Ullmann reaction has been the subject of extensive study and some debate, a generally accepted catalytic cycle for the cross-coupling of two distinct aryl halides (Ar-X and Ar'-X') is illustrated below. The cycle is believed to proceed through Cu(I) and Cu(III) intermediates.[6]

The key stages are:

-

Ligand Association: The active Cu(I) catalyst, typically generated in situ from a precursor like CuI, associates with a ligand (L) to form a more reactive, soluble complex.

-

First Oxidative Addition: The more reactive aryl halide (often the one with the most electron-withdrawing groups or a more labile halogen like iodine) undergoes oxidative addition to the Cu(I) center, forming an Ar-Cu(III)-X intermediate.

-

Second Oxidative Addition or Metathesis: The second aryl halide molecule is incorporated. This can be envisioned as a second oxidative addition or a metathesis step with the initial organocopper intermediate.

-

Reductive Elimination: The crucial C-C bond is formed through reductive elimination from the Cu(III) center, releasing the desired biaryl product (Ar-Ar').

-

Catalyst Regeneration: The Cu(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Core Synthesis Strategy for 4-Cyano-2'-nitrodiphenyl

The synthesis of 4-Cyano-2'-nitrodiphenyl involves the cross-coupling of a 4-halobenzonitrile with a 1-halo-2-nitrobenzene. The choice of starting materials and reaction conditions is critical for maximizing the yield of the desired cross-coupled product while minimizing the formation of symmetrical byproducts (4,4'-dicyanobiphenyl and 2,2'-dinitrobiphenyl).

Reactant Selection: A Causality-Driven Approach

| Parameter | Recommended Choice | Rationale & Justification |

| Aryl Halide 1 | 4-Iodobenzonitrile | Aryl iodides are typically more reactive than bromides or chlorides in Ullmann couplings due to the lower C-I bond dissociation energy, facilitating the initial oxidative addition step. |

| Aryl Halide 2 | 1-Iodo-2-nitrobenzene | The strong electron-withdrawing nature of the ortho-nitro group activates the C-I bond towards oxidative addition, making it a highly suitable substrate for classical and modern Ullmann conditions.[1][3] |

| Stoichiometry | 1.0 eq. 1-Iodo-2-nitrobenzene 1.2 eq. 4-Iodobenzonitrile | Using a slight excess of one coupling partner can help drive the reaction towards the cross-coupled product.[7] In this case, the slightly less expensive and more stable 4-iodobenzonitrile is used in excess. |

Optimizing the Catalytic System and Reaction Conditions

The selection of the catalyst, ligand, base, and solvent defines the reaction environment and is paramount for achieving high efficiency and selectivity.

| Parameter | Recommended Choice | Rationale & Justification |

| Copper Source | Copper(I) Iodide (CuI) | Cu(I) salts are widely considered to be the active catalytic species or direct precursors to it, bypassing the need for an in-situ reduction of Cu(0) or Cu(II) sources.[7][8] |

| Catalyst Loading | 5-10 mol% | Modern ligand-accelerated systems allow for significantly lower, truly catalytic amounts of copper compared to the stoichiometric quantities used in classical Ullmann reactions.[3] |

| Ligand | 1,10-Phenanthroline | This classic bidentate N,N-ligand is well-documented to accelerate Ullmann couplings by stabilizing the copper center and promoting solubility and reactivity. It is a cost-effective and robust choice for this type of transformation.[6] |

| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | An inorganic base is required, though its precise role is debated. It may act as a halide scavenger or facilitate catalyst turnover. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[9] |

| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | High-boiling point, polar aprotic solvents are essential for solubilizing the reactants and catalyst system components and for reaching the necessary reaction temperatures.[10] |

| Temperature | 120 - 140 °C | This temperature range is significantly milder than classical conditions (>200°C) and is enabled by the use of a ligand. It provides sufficient thermal energy to overcome activation barriers without causing significant substrate or product decomposition.[1] |

| Atmosphere | Inert (Nitrogen or Argon) | While many modern Ullmann reactions are more robust than their predecessors, conducting the reaction under an inert atmosphere is best practice to prevent oxidation of the Cu(I) catalyst, which would render it inactive. |

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established principles of the Ullmann reaction. Researchers should conduct their own risk assessment and optimization studies.

Materials:

-

1-Iodo-2-nitrobenzene (1.0 eq.)

-

4-Iodobenzonitrile (1.2 eq.)

-

Copper(I) Iodide (CuI, 0.10 eq.)

-

1,10-Phenanthroline (0.10 eq.)

-

Potassium Carbonate (K₂CO₃, 2.0 eq., finely powdered and dried)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated aq. NaCl)

-

Sodium Sulfate (Na₂SO₄)

-

Celite®

-

Silica Gel for chromatography

Procedure:

-

Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Copper(I) Iodide (0.10 eq.), 1,10-phenanthroline (0.10 eq.), and finely powdered, anhydrous potassium carbonate (2.0 eq.).

-

Inerting: Seal the flask with a septum and connect it to a nitrogen or argon manifold. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Through the septum, add 1-iodo-2-nitrobenzene (1.0 eq.) and 4-iodobenzonitrile (1.2 eq.) to the flask.

-

Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.5 M.

-

Reaction: Immerse the flask in a preheated oil bath at 130°C and stir the mixture vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) or LC-MS, checking for the consumption of the limiting starting material (1-iodo-2-nitrobenzene). The reaction is typically complete within 12-24 hours.

-

Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Initial Workup: Dilute the reaction mixture with ethyl acetate and pour it into a separatory funnel containing deionized water.

-

Filtration: The mixture may contain fine, insoluble copper salts. Filter the entire biphasic mixture through a pad of Celite® to remove these solids, washing the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate back to the separatory funnel. Separate the layers and wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to isolate the pure 4-Cyano-2'-nitrodiphenyl.

Troubleshooting and Field Insights

| Problem Observed | Potential Cause(s) | Recommended Action(s) |

| Low or No Conversion | Inactive Catalyst: Cu(I) source may have oxidized to Cu(II).Poor Reagent Quality: Presence of moisture or other impurities. | Use a fresh bottle of CuI or one stored properly under inert gas. Ensure all reagents are anhydrous and solvents are of high purity. |

| Formation of Homo-coupled Byproducts | Suboptimal Ligand/Reactant Ratio: The catalytic system is not sufficiently promoting the cross-coupling pathway.Similar Reactivity: The electronic properties of the two aryl halides are too similar. | Screen alternative ligands (e.g., N,N'-dimethylethylenediamine, L-proline). Adjust the stoichiometric ratio of the aryl halides (e.g., increase the excess of one component to 1.5 or 2.0 eq.). |

| Significant Denitration or Decyanation | Excessively High Temperature: Thermal decomposition of the starting materials or product.Presence of Nucleophilic Impurities: Water or other nucleophiles may be present. | Lower the reaction temperature in 10°C increments. Ensure rigorously anhydrous conditions. |

| Formation of Dehalogenated Byproducts | Protic Impurities: Water or other protic species can act as a proton source to quench intermediates.Radical Pathways: Unwanted side reactions may be occurring. | Use freshly dried, anhydrous solvents and reagents. Degas the solvent prior to use to remove dissolved oxygen, which can initiate radical reactions. |

Conclusion

The Ullmann reaction for C-C bond formation, particularly when enhanced with modern ligand systems, provides a robust and reliable method for the synthesis of complex biaryls like 4-Cyano-2'-nitrodiphenyl. By carefully selecting electron-deficient aryl iodide starting materials and optimizing the catalytic system with a suitable Cu(I) source, ligand, base, and solvent, chemists can achieve high yields of the desired cross-coupled product under relatively mild conditions. A thorough understanding of the underlying mechanism and potential side reactions, as detailed in this guide, empowers researchers to troubleshoot and adapt the protocol, further cementing the Ullmann reaction's place as a powerful tool in synthetic organic chemistry.

References

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 21, 2026, from [Link]

-

Barjola, K., Goti, A., & Brandi, A. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molbank, 2022(2), M1421. [Link]

-

Wikipedia. (2023, December 28). Ullmann reaction. Retrieved January 21, 2026, from [Link]

-

Ye, Z., et al. (2023). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Molecules, 28(18), 6689. [Link]

- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.

-

L.S.College, Muzaffarpur. (2020, October 22). Ullmann reaction. Retrieved January 21, 2026, from [Link]

-

BYJU'S. (n.d.). Ullmann Reaction. Retrieved January 21, 2026, from [Link]

-

Giri, R., Brusoe, A. T., Troshin, K., & Hartwig, J. F. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 140(1), 453-464. [Link]

-

Willard, D. F., et al. (2016). Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Electron-Deficient Aryl Bromides. Chemical Communications, 52(71), 10733-10736. [Link]

-

Tsybizova, A., et al. (2019). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 38(21), 4156-4163. [Link]

-

Hartwig, J. F., et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. (This is the same core reference as[5], provided via NIH). [Link]

-

Vantourout, J. C., et al. (2016). Copper-Catalyzed Suzuki–Miyaura Coupling of Arylboronate Esters: Transmetalation with (PN)CuF and Identification of Intermediates. Organic Letters, 18(15), 3602-3605. [Link]

-

Ma, D., & Cai, Q. (2008). 1.1 Modern Ullmann-Type Couplings. ResearchGate. Retrieved January 21, 2026, from [Link]

-

Paine, A. S., et al. (2017). Ligand-free copper catalysed cross-coupling of sulfonamides with aryl halides. RSC Advances, 7(78), 49387-49396. [Link]

-

Zhang, X., & MacLeod, M. J. (2018). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. ACS Catalysis, 8(12), 11463-11468. [Link]

-

Zacconi, F. C., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. International Journal of Molecular Sciences, 25(7), 4001. [Link]

-

OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved January 21, 2026, from [Link]

-

Kumar, S., & Kumar, S. (2012). Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base. ResearchGate. Retrieved January 21, 2026, from [Link]

-

Szilasi, T., et al. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts, 13(2), 350. [Link]

Sources

- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 2. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. iris.unito.it [iris.unito.it]

- 7. byjus.com [byjus.com]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. repository.nie.edu.sg [repository.nie.edu.sg]

- 10. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Intermediate: A Technical Guide to Nitrobiphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobiphenyls, a class of aromatic compounds characterized by a biphenyl skeleton substituted with one or more nitro groups, represent a cornerstone in the edifice of modern organic synthesis. Their journey from laboratory curiosities to indispensable building blocks in pharmaceuticals, agrochemicals, and material science is a testament to the enduring power of synthetic chemistry. This technical guide provides an in-depth exploration of the discovery and historical background of nitrobiphenyl compounds, tracing their evolution from early synthetic endeavors to their current status as versatile chemical intermediates. We will delve into the seminal reactions that first brought these molecules to light, chronicle the development of more sophisticated synthetic methodologies, and illuminate their critical role in the creation of high-value products. This guide is intended to serve as a comprehensive resource, offering not only a historical perspective but also practical insights into the synthesis and application of these pivotal compounds.

I. The Dawn of Biphenyl Chemistry: Early Synthetic Strategies

The story of nitrobiphenyls is intrinsically linked to the broader history of biphenyl synthesis. Early organic chemists, grappling with the challenge of forging carbon-carbon bonds between aromatic rings, laid the essential groundwork for the eventual synthesis of their nitrated derivatives.

The Precursors: Wurtz-Fittig and Pschorr Reactions

Long before the targeted synthesis of nitrobiphenyls, the fundamental challenge of coupling two aryl groups was being explored. The Wurtz-Fittig reaction , an extension of the Wurtz reaction in the 1860s, provided one of the earliest methods for creating biphenyl structures. While not directly employed for nitrobiphenyl synthesis in its nascent stages, it established a proof of concept for aryl-aryl bond formation.

A significant step forward came with the work of German chemist Robert Pschorr. In 1896, he developed the Pschorr cyclization , a reaction that proceeds via the intramolecular substitution of an aryldiazonium salt. This method, while primarily aimed at producing phenanthrenes and other fused-ring systems, demonstrated a viable pathway for intramolecular aryl-aryl coupling, a strategy that could be conceptually adapted for biphenyl synthesis.

A Landmark Discovery: The Ullmann Reaction

The turn of the 20th century marked a pivotal moment in biphenyl chemistry with the advent of the Ullmann reaction . In 1901, Fritz Ullmann and his student J. Bielecki reported that heating an aryl halide with finely divided copper powder resulted in the formation of a biaryl. This reaction proved to be a game-changer due to its relative simplicity and broader substrate scope compared to its predecessors.

Crucially, one of the first compounds synthesized and reported by Ullmann using this new method was 2,2'-dinitrobiphenyl . This successful synthesis from 2-nitroiodobenzene not only introduced a robust method for creating biphenyls but also marked the formal entry of a dinitrobiphenyl compound into the chemical literature. The Ullmann reaction, despite often requiring harsh conditions, remained a cornerstone of biphenyl synthesis for much of the 20th century and is still utilized in certain applications today.

II. The Emergence of Mononitrated Biphenyls: Nitration of Biphenyl

While the Ullmann reaction provided a direct route to dinitrobiphenyls, the synthesis of mononitrated biphenyls, such as 2-, 3-, and 4-nitrobiphenyl, is most readily achieved through the electrophilic nitration of biphenyl itself. This classic aromatic substitution reaction involves treating biphenyl with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

The nitronium ion (NO₂⁺), generated in situ from the acid mixture, acts as the electrophile, attacking the electron-rich biphenyl system. The substitution pattern is governed by the directing effects of the phenyl group, leading to a mixture of ortho, meta, and para isomers. While the historical first synthesis of a specific mononitrobiphenyl via this method is not definitively documented in readily available sources, it is a standard and long-established transformation in organic chemistry. 4-Nitrobiphenyl, in particular, became a compound of significant interest due to its utility as a precursor to other important chemicals.

III. The Modern Era of Synthesis: Cross-Coupling Reactions

The latter half of the 20th century witnessed a revolution in organic synthesis with the development of transition metal-catalyzed cross-coupling reactions. These powerful methods offered milder reaction conditions, greater functional group tolerance, and higher yields compared to the classical techniques.

The Suzuki Coupling: A Paradigm Shift

The Suzuki-Miyaura coupling , developed in the late 1970s and early 1980s, has become the preeminent method for the synthesis of biphenyls, including nitrobiphenyls. This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a base.

The versatility of the Suzuki coupling allows for the precise and controlled synthesis of a wide array of substituted nitrobiphenyls. For instance, the important fungicide boscalid features a 4-chloro-2-nitrobiphenyl core, which is efficiently synthesized on an industrial scale using a Suzuki coupling reaction between a suitably substituted chloronitrobenzene and a chlorophenylboronic acid.[1] This reaction highlights the profound impact of modern synthetic methods on the accessibility and commercial viability of complex nitrobiphenyl derivatives.

IV. Applications and Significance: From Intermediates to End Products

The primary value of nitrobiphenyl compounds lies in their role as versatile synthetic intermediates. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amino group, opening up a vast landscape of further chemical transformations.

Precursors to Aminobiphenyls and Beyond

Historically, 4-nitrobiphenyl was a key intermediate in the production of 4-aminobiphenyl .[2] The reduction of the nitro group to an amine is a fundamental transformation that converts the electron-withdrawing nature of the nitro group into the electron-donating and nucleophilic character of the amino group. This transformation is critical for the synthesis of dyes, pharmaceuticals, and other functional materials. The historical significance of this conversion is underscored by the occupational health studies of workers involved in the production of 4-aminobiphenyl, which linked exposure to an increased risk of bladder cancer.[3]

The amino-biphenyls derived from their nitro precursors are themselves valuable building blocks. They can be diazotized and subjected to a variety of Sandmeyer-type reactions, further expanding their synthetic utility.

Role in Agrochemicals and Pharmaceuticals

As exemplified by boscalid, nitrobiphenyls are crucial intermediates in the synthesis of modern agrochemicals. The specific substitution pattern of the nitrobiphenyl core is often critical for the biological activity of the final product.

In the pharmaceutical industry, the biphenyl motif is a common feature in many drug molecules due to its ability to adopt a non-planar conformation, allowing for specific interactions with biological targets. The synthesis of these complex pharmaceutical agents often relies on the strategic use of nitrobiphenyl intermediates, where the nitro group serves as a handle for further functionalization.

V. Toxicological Profile and Environmental Considerations

A comprehensive discussion of nitrobiphenyl compounds would be incomplete without acknowledging their toxicological properties. 4-Nitrobiphenyl, in particular, has been identified as a carcinogen.[4] Chronic exposure to high concentrations of 4-nitrobiphenyl in industrial settings has been linked to effects on the nervous system, liver, and kidneys.[4] Due to these health concerns, the production and use of 4-nitrobiphenyl have been significantly curtailed in many countries.[4]

The environmental fate of nitrobiphenyls is also a subject of concern. While some biodegradation pathways exist, their persistence and potential for bioaccumulation necessitate careful handling and disposal to minimize environmental contamination.

VI. Experimental Protocols: A Glimpse into Synthesis

To provide a practical context, the following are generalized, step-by-step methodologies for key synthetic transformations involving nitrobiphenyl compounds. Safety Note: These protocols are for informational purposes only and should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4-Nitrobiphenyl via Nitration of Biphenyl

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Addition of Nitric Acid: Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Addition of Biphenyl: Dissolve biphenyl in a minimal amount of a suitable solvent (e.g., dichloromethane) and add it dropwise to the cold nitrating mixture.

-

Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 4-nitrobiphenyl.

Protocol 2: Synthesis of a Substituted 2-Nitrobiphenyl via Suzuki Coupling

-

Reaction Setup: To a reaction vessel, add the 2-chloronitrobenzene derivative, the substituted phenylboronic acid, a palladium catalyst (e.g., Pd/C), a phase transfer catalyst (e.g., tetrabutylammonium bromide), and a base (e.g., sodium hydroxide) in an aqueous solvent system.[1]

-

Reaction: Heat the mixture to a specified temperature (e.g., 100-140 °C) and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.[1]

-

Workup: Cool the reaction mixture to room temperature and add an organic solvent (e.g., dichloromethane).[1] Filter to recover the palladium catalyst.

-

Purification: Separate the organic layer, wash it with water, dry it, and concentrate it under reduced pressure to obtain the crude 2-nitrobiphenyl compound.[1] Further purification can be achieved by recrystallization or column chromatography.

VII. Visualizing the Chemistry: Diagrams and Data

To further elucidate the concepts discussed, the following diagrams and tables are provided.

Diagram 1: Historical Evolution of Biphenyl Synthesis

Caption: A timeline illustrating the key historical developments in biphenyl synthesis leading to the efficient creation of nitrobiphenyl compounds.

Diagram 2: Generalized Suzuki Coupling for Nitrobiphenyl Synthesis

Caption: A simplified workflow of the Suzuki coupling reaction for the synthesis of nitrobiphenyls, highlighting the key components.

Table 1: Comparison of Historical and Modern Synthetic Methods for Nitrobiphenyls

| Method | Typical Reactants | Catalyst | Conditions | Advantages | Disadvantages |

| Ullmann Reaction | Aryl Halide | Copper (stoichiometric or catalytic) | High temperatures | Direct coupling | Harsh conditions, limited substrate scope |

| Nitration of Biphenyl | Biphenyl, HNO₃/H₂SO₄ | None | Low temperatures | Readily available starting material | Mixture of isomers, harsh acidic conditions |

| Suzuki Coupling | Aryl Halide, Arylboronic Acid | Palladium | Mild temperatures | High yields, excellent functional group tolerance, regioselectivity | Cost of catalyst and boronic acids |

Conclusion

The discovery and development of nitrobiphenyl compounds represent a significant chapter in the history of organic chemistry. From the early, often arduous, synthetic methods to the elegant and efficient cross-coupling reactions of the modern era, the journey of these molecules reflects the broader progress of the field. As indispensable intermediates, nitrobiphenyls continue to play a vital role in the synthesis of a diverse range of valuable products, from life-saving pharmaceuticals to innovative agrochemicals. A thorough understanding of their historical background, synthetic methodologies, and chemical properties is, therefore, essential for researchers and scientists working at the forefront of chemical innovation. This guide has endeavored to provide a comprehensive overview, equipping the reader with the knowledge to appreciate and effectively utilize these versatile chemical entities.

References

- CN104478726A - Method of preparing 2-nitrobiphenyl compound.

-

4-Nitrobiphenyl. Wikipedia. [Link]

-

Ullmann reaction. Wikipedia. [Link]

-

Pschorr cyclization. Wikipedia. [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

-

The Griess, Sandmeyer, and Pschorr Reactions: Arenediazonium Ions and Copper (and Beer). ACS Publications. [Link]

-

Ullmann coupling: the first publication. OperaChem. [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect. [Link]

-

4-Nitrobiphenyl | EPA. [Link]

- CN106986774A - A kind of preparation method of 2 nitrobiphenyl.

- CA2248157C - Preparation of nitrobiphenyls.

-

4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114. PubChem. [Link]

-

Carbazole, 2-nitro - Organic Syntheses Procedure. [Link]

-

4-Nitrobiphenyl - Grokipedia. [Link]

-

RoC Profile: 4-Aminobiphenyl - National Toxicology Program (NTP). [Link]

-

1910 - Occupational Safety and Health Administration. OSHA. [Link]

-

2-Nitrobiphenyl - CAS Common Chemistry. [Link]

-

Nitration - Wikipedia. [Link]

- The method of one kind synthesis aminobphenyl of 3,4 difluoro 2 '.

- CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.

-

Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. ACS Publications. [Link]

- CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.

Sources

Introduction: Unlocking the Potential of a Versatile Biphenyl Scaffold

An In-depth Technical Guide to Potential Research Areas for 4-Cyano-2'-nitrodiphenyl

For Researchers, Scientists, and Drug Development Professionals

4-Cyano-2'-nitrodiphenyl is a unique bifunctional molecule poised at the intersection of synthetic chemistry, medicinal research, and materials science. Its structure, featuring a biphenyl core substituted with an electron-withdrawing cyano group and a synthetically versatile nitro group, offers a rich landscape for chemical exploration and application-driven research. This guide provides a comprehensive overview of promising research avenues for this compound, moving beyond a simple recitation of facts to offer a strategic vision for its scientific development. We will delve into its potential as a precursor to novel heterocyclic systems, a scaffold for new therapeutic agents, and a building block for advanced organic materials.

Part 1: A Keystone for Synthetic Innovation: Advanced Heterocyclic Scaffolds

The primary and most immediate research opportunity for 4-Cyano-2'-nitrodiphenyl lies in its utility as a precursor for the synthesis of functionalized carbazoles. The Cadogan reductive cyclization of 2-nitrobiphenyls is a well-established and powerful method for constructing the carbazole nucleus, a privileged scaffold in both medicinal chemistry and materials science.[1][2]

Core Synthetic Strategy: The Cadogan Reductive Cyclization

The reaction proceeds via the deoxygenation of the nitro group, typically with a phosphine reagent such as triphenylphosphine, to generate a nitrene intermediate that subsequently undergoes intramolecular cyclization onto the adjacent phenyl ring.[3] The presence of the cyano group on the non-nitrated ring offers a strategic handle for further molecular elaboration.

A key research focus should be the optimization of this cyclization for 4-Cyano-2'-nitrodiphenyl and the exploration of the resulting 2-cyanocarbazole's reactivity.

Experimental Protocol: Synthesis of 2-Cyanocarbazole

Objective: To efficiently synthesize 2-cyanocarbazole from 4-Cyano-2'-nitrodiphenyl via a triphenylphosphine-mediated reductive cyclization.

Materials:

-

4-Cyano-2'-nitrodiphenyl

-

Triphenylphosphine (PPh₃)

-

o-Dichlorobenzene (ODCB)

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Cyano-2'-nitrodiphenyl (1.0 equivalent) and triphenylphosphine (2.5 equivalents) in o-dichlorobenzene.[4]

-